An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of 3-(5-Ethylfuran-2-yl)morpholine
An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of 3-(5-Ethylfuran-2-yl)morpholine
Disclaimer: Information regarding the specific compound 3-(5-Ethylfuran-2-yl)morpholine is not available in the public domain. This guide has been constructed as a representative whitepaper, detailing the standard methodologies, experimental designs, and data interpretation that would be applied to a novel small molecule of this structural class. The data presented herein is illustrative and intended to serve as a technical template for researchers, scientists, and drug development professionals.
Introduction
The development of novel therapeutic agents requires a thorough understanding of their interaction with the body, a field formally known as pharmacokinetics (PK). Pharmacokinetics describes the journey of a drug through the body, encompassing the processes of Absorption, Distribution, Metabolism, and Excretion (ADME).[1] A comprehensive ADME profile is critical for determining a drug's efficacy, safety, and dosing regimen.[2] This guide focuses on the preclinical evaluation of 3-(5-Ethylfuran-2-yl)morpholine, a novel compound featuring a morpholine ring linked to an ethyl-furan moiety. The morpholine scaffold is recognized in medicinal chemistry for its potential to improve physicochemical and pharmacokinetic properties, such as solubility and metabolic stability.[3][4][5][6] The furan ring is also a common component in many pharmacologically active compounds, contributing to their therapeutic effects and pharmacokinetic profiles.[7]
This document provides a detailed overview of the essential in vitro and in vivo studies required to characterize the pharmacokinetic profile and determine the oral bioavailability of 3-(5-Ethylfuran-2-yl)morpholine.
Absorption: Intestinal Permeability
For a drug to be effective when taken orally, it must first be absorbed from the gastrointestinal tract into the bloodstream. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting the intestinal absorption of drugs in humans.[8][9]
Causality Behind Experimental Choice
Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions and express transporters similar to the human small intestine.[9][10] This model allows for the measurement of a compound's passive diffusion and identifies if it is a substrate for active efflux transporters, such as P-glycoprotein (P-gp).[9]
Experimental Protocol: Bidirectional Caco-2 Permeability Assay
This protocol outlines the steps to determine the apparent permeability coefficient (Papp) of 3-(5-Ethylfuran-2-yl)morpholine.
-
Cell Culture: Caco-2 cells are seeded on semipermeable filter inserts in multi-well plates and cultured for 21 days to allow for differentiation and monolayer formation.[11]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[10]
-
Transport Studies:
-
Apical to Basolateral (A-B) Transport: The test compound (e.g., at 10 µM) is added to the apical (donor) side, and its appearance in the basolateral (receiver) side is monitored over time (e.g., 2 hours).[9]
-
Basolateral to Apical (B-A) Transport: In a parallel experiment, the compound is added to the basolateral side, and its transport to the apical side is measured.[9]
-
-
Sample Analysis: Samples from both compartments are analyzed by LC-MS/MS to determine the concentration of the compound.[11]
-
Data Calculation: The Papp is calculated for both directions. The efflux ratio (Papp B-A / Papp A-B) is then determined. An efflux ratio greater than 2 suggests the compound is a substrate for active efflux.[9]
Illustrative Data
| Compound | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio | Predicted Absorption |
| Atenolol (Low Permeability Control) | 0.5 | 0.6 | 1.2 | Low |
| Propranolol (High Permeability Control) | 25.0 | 23.5 | 0.94 | High |
| 3-(5-Ethylfuran-2-yl)morpholine | 15.2 | 16.1 | 1.06 | High |
This illustrative data suggests that 3-(5-Ethylfuran-2-yl)morpholine has high intestinal permeability and is not a significant substrate for efflux pumps, indicating good potential for oral absorption.
Distribution: Plasma Protein Binding
Once in the bloodstream, a drug can bind to plasma proteins. It is generally the unbound (free) fraction of the drug that is pharmacologically active and available to distribute into tissues.[12] Therefore, determining the extent of plasma protein binding (PPB) is crucial.
Causality Behind Experimental Choice
Equilibrium dialysis is considered the gold standard for PPB assessment.[12] This method allows for the separation of the free drug from the protein-bound drug across a semipermeable membrane, providing an accurate measurement of the unbound fraction.[13]
Experimental Protocol: Rapid Equilibrium Dialysis (RED)
-
Preparation: The test compound is added to plasma from different species (e.g., human, rat, mouse) at a clinically relevant concentration.[14]
-
Dialysis: The plasma-drug mixture is placed in the sample chamber of a RED device, and a buffer solution is placed in the buffer chamber, separated by a dialysis membrane.[14]
-
Incubation: The device is incubated at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to reach equilibrium.[13][14]
-
Analysis: Aliquots are taken from both chambers, and the drug concentration is measured by LC-MS/MS.[14]
-
Calculation: The percentage of bound drug is calculated based on the concentration difference between the plasma and buffer chambers.
Illustrative Data
| Species | % Plasma Protein Bound | Unbound Fraction (fu) |
| Human | 85.3% | 0.147 |
| Rat | 79.8% | 0.202 |
| Mouse | 82.1% | 0.179 |
This illustrative data indicates that 3-(5-Ethylfuran-2-yl)morpholine is moderately to highly bound to plasma proteins across species.
Metabolism: In Vitro Metabolic Stability
The liver is the primary site of drug metabolism, which can significantly impact a drug's half-life and clearance.[15] The in vitro metabolic stability assay using liver microsomes is a common early-stage screen to evaluate a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes.[16][17]
Causality Behind Experimental Choice
Liver microsomes are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, particularly CYPs.[15] This assay provides a measure of intrinsic clearance (CLint), which is the rate of metabolism in the absence of physiological limitations like blood flow.[17]
Experimental Protocol: Liver Microsomal Stability Assay
-
Incubation: The test compound (e.g., at 1 µM) is incubated with pooled human liver microsomes (e.g., at 0.5 mg/mL) at 37°C.[18]
-
Reaction Initiation: The metabolic reaction is initiated by adding the cofactor NADPH.[15]
-
Time-Point Sampling: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[18]
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent like acetonitrile.[17]
-
Analysis: The remaining concentration of the parent compound at each time point is quantified by LC-MS/MS.[17]
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Illustrative Data
| Species | In Vitro t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Predicted In Vivo Clearance |
| Human | 45 | 30.8 | Low to Moderate |
| Rat | 25 | 55.4 | Moderate |
| Mouse | 18 | 77.0 | Moderate to High |
This illustrative data suggests that 3-(5-Ethylfuran-2-yl)morpholine has moderate metabolic stability in human liver microsomes, with potentially faster clearance in rodents.
Bioavailability: In Vivo Pharmacokinetic Study
The culmination of ADME properties is assessed through in vivo pharmacokinetic studies, which measure the drug's concentration in the body over time after administration.[2] These studies are essential to determine key PK parameters and oral bioavailability (F%).[19]
Causality Behind Experimental Choice
Rodent models, such as rats or mice, are standard for initial in vivo PK screening.[1] By administering the compound via both intravenous (IV) and oral (PO) routes, the absolute oral bioavailability can be calculated. The IV dose provides a baseline for 100% systemic exposure, against which the exposure from the PO dose is compared.[2]
Experimental Protocol: Rat Pharmacokinetic Study
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group) are used.[1]
-
Dosing:
-
IV Group: A single dose (e.g., 1 mg/kg) is administered via the tail vein.
-
PO Group: A single dose (e.g., 5 mg/kg) is administered by oral gavage.
-
-
Blood Sampling: Blood samples are collected from a cannula at multiple time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of 3-(5-Ethylfuran-2-yl)morpholine in plasma samples is determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data is analyzed using non-compartmental methods to determine parameters such as Cmax, Tmax, AUC, half-life (t½), and clearance (CL).
-
Bioavailability Calculation: Absolute oral bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
Illustrative Data
| Parameter | IV Administration (1 mg/kg) | PO Administration (5 mg/kg) |
| Cmax (ng/mL) | 450 (at 5 min) | 890 |
| Tmax (hr) | - | 1.0 |
| AUC₀-inf (ng*hr/mL) | 980 | 19,500 |
| t½ (hr) | 3.5 | 3.8 |
| CL (mL/min/kg) | 17.0 | - |
| Oral Bioavailability (F%) | - | 80% |
This illustrative data indicates that 3-(5-Ethylfuran-2-yl)morpholine exhibits favorable pharmacokinetic properties in rats, with high oral bioavailability.
Visualizations
Experimental Workflow: In Vivo Pharmacokinetic Study
Caption: Workflow for a typical preclinical in vivo pharmacokinetic study.
Conclusion
The comprehensive pharmacokinetic profiling of a new chemical entity like 3-(5-Ethylfuran-2-yl)morpholine is a cornerstone of early drug development. The illustrative data presented in this guide, derived from standard in vitro and in vivo assays, portrays a compound with promising drug-like properties: high intestinal permeability, moderate plasma protein binding, moderate metabolic stability, and high oral bioavailability. These findings are critical for guiding further development, including the design of efficacy and toxicology studies, and for predicting the human pharmacokinetic profile. The methodologies and frameworks outlined herein provide a robust template for the systematic evaluation of novel therapeutic candidates.
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